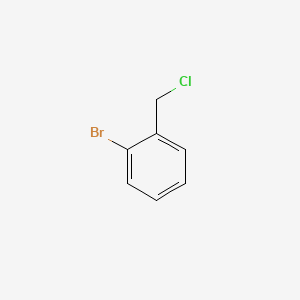
1-Bromo-2-(chloromethyl)benzene
Overview
Description
1-Bromo-2-(chloromethyl)benzene is a useful research compound. Its molecular formula is C7H6BrCl and its molecular weight is 205.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Bromobenzyl chloride, also known as 1-Bromo-2-(chloromethyl)benzene, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mode of Action
The mode of action of 2-Bromobenzyl chloride involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound can react via an SN1 pathway, via the resonance-stabilized carbocation, especially for 2° and 3° benzylic halides .
Pharmacokinetics
Its physical properties such as its liquid form and density (1679 g/mL at 25 °C (lit)) may influence its bioavailability.
Result of Action
The molecular and cellular effects of 2-Bromobenzyl chloride’s action are largely dependent on the specific context of its use, particularly the type of organic synthesis, pharmaceutical, agrochemical, or dyestuff it is involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromobenzyl chloride. For instance, it is recommended to store the compound in cool, dry conditions in well-sealed containers . It is also incompatible with oxidizing agents and bases , indicating that the chemical environment can significantly impact its reactivity and stability.
Biochemical Analysis
Biochemical Properties
1-Bromo-2-(chloromethyl)benzene plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo free radical bromination and nucleophilic substitution, where it reacts with nucleophiles such as hydroxide ions or water . These interactions often involve the formation of a carbocation intermediate, which is stabilized by the benzene ring .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, which can lead to changes in cellular signaling and gene expression . Additionally, its interactions with cellular enzymes can alter metabolic pathways, affecting the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an electrophile in biochemical reactions. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . For example, the compound can inhibit enzymes by forming stable covalent bonds with their active sites, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to undergo degradation under certain conditions, which can affect its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant changes in cellular processes are observed . High doses of the compound can cause cellular damage and disrupt normal metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can undergo nucleophilic substitution reactions, where it is metabolized by enzymes such as cytochrome P450 . These reactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of the compound to different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For example, it may be localized to the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and biological effects .
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSFIUKWUTKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334741 | |
| Record name | 1-Bromo-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578-51-8 | |
| Record name | 1-Bromo-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-bromobenzyl chloride utilized in the synthesis of thieno-fused heterocycles?
A: 2-Bromobenzyl chloride serves as a crucial building block in constructing thieno-fused heterocycles. The research demonstrates its use in a two-step process [, ]:
- Friedel-Crafts Acylation: 2-Bromobenzyl chloride reacts with indoles in a Friedel-Crafts acylation reaction mediated by ZrCl4. This forms a 3-acylated indole derivative. []
- Intramolecular Direct Arylation: The resulting 3-acylated indole undergoes a palladium-catalyzed intramolecular C-2 arylation. This cyclization step forms the desired indenoindolone, a type of thieno-fused heterocycle. []
Q2: Why is the synthesis of thieno-fused heterocycles significant in organic chemistry?
A: Thieno-fused heterocycles represent a diverse class of compounds with valuable applications. The research highlights that some 4,5-substituted 3-amino/hydroxy-2-stryrylthiophenes (or 2-acrylates) exhibit strong fluorescence, making them potentially useful in materials science and biological imaging []. Furthermore, the development of efficient and general synthetic routes to access these structures is crucial for exploring their potential in pharmaceuticals and other fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


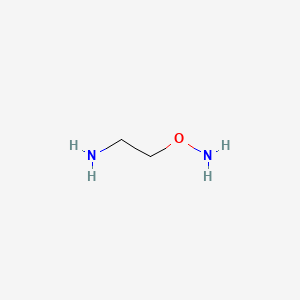
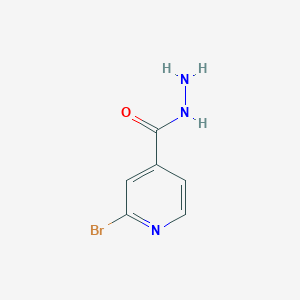
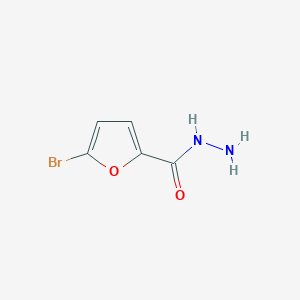
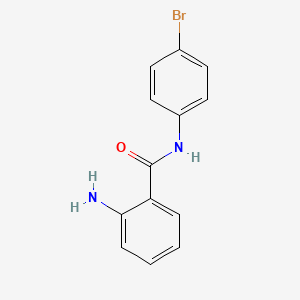
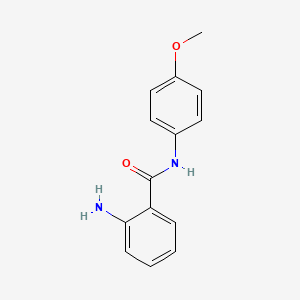
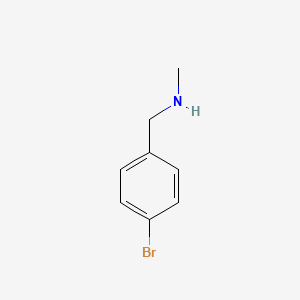
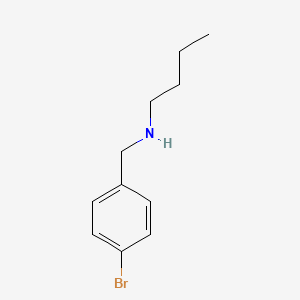

![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)
![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)
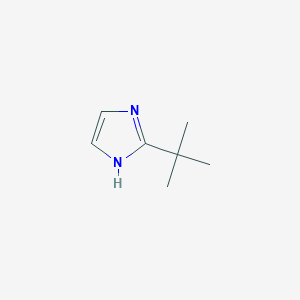
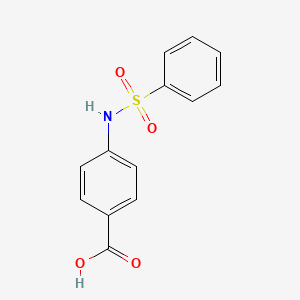
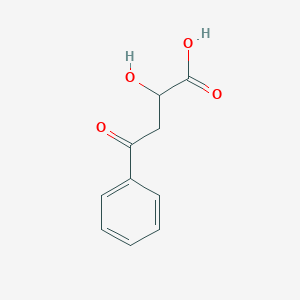
![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B1268007.png)
